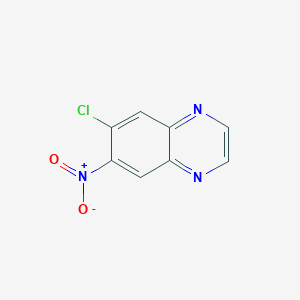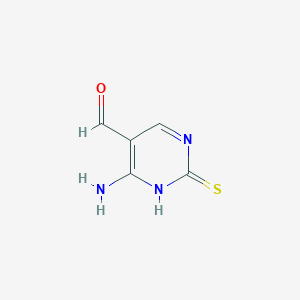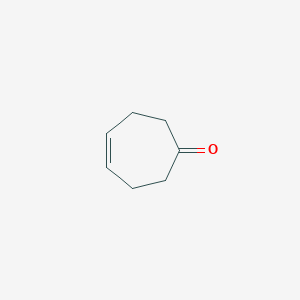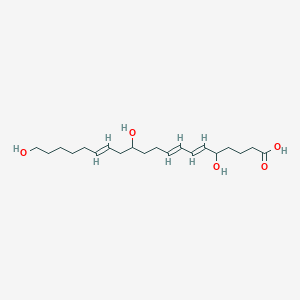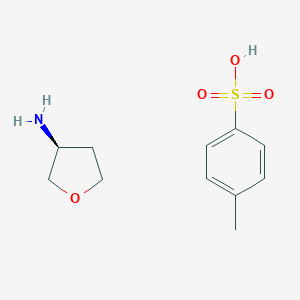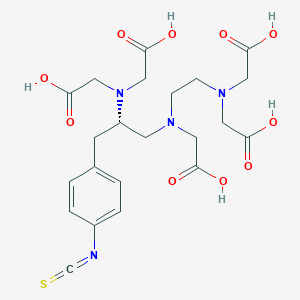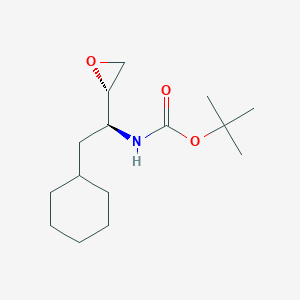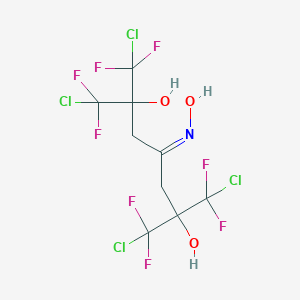
4-Heptanone, 2,6-bis(chlorodifluoromethyl)-1,7-dichloro-2,6-dihydroxy-1,1,7,7-tetrafluoro-, oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Heptanone, 2,6-bis(chlorodifluoromethyl)-1,7-dichloro-2,6-dihydroxy-1,1,7,7-tetrafluoro-, oxime, commonly known as CDMFO, is a synthetic compound that has been used in scientific research for various purposes. This compound is a member of the oxime family, which is characterized by the presence of a functional group (-NOH) attached to a carbon atom. CDMFO has been found to have several applications in scientific research, including as a reagent for the synthesis of other compounds, as a tool for investigating the mechanism of action of certain enzymes, and as a potential therapeutic agent for the treatment of various diseases.
作用機序
CDMFO has been found to inhibit the activity of a number of enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which is important for normal brain function. Inhibition of these enzymes by CDMFO has been shown to increase the levels of acetylcholine in the brain, which can have a number of physiological effects.
生化学的および生理学的効果
CDMFO has been found to have a number of biochemical and physiological effects. In addition to its ability to inhibit cholinesterase enzymes, CDMFO has also been found to have antioxidant properties. This compound has been shown to scavenge free radicals and protect cells from oxidative damage. CDMFO has also been found to have anti-inflammatory properties, which may make it useful for the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using CDMFO in lab experiments is its ability to inhibit cholinesterase enzymes, which can be useful for investigating the role of these enzymes in various physiological processes. However, one of the limitations of using CDMFO is its potential toxicity. This compound has been found to be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research involving CDMFO. One potential area of research is the development of new compounds based on the structure of CDMFO. These compounds may have improved properties compared to CDMFO, such as increased potency or decreased toxicity. Another area of research is the investigation of the potential therapeutic applications of CDMFO and related compounds. These compounds may have applications in the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease, which are characterized by the loss of cholinergic neurons in the brain. Overall, CDMFO is a versatile compound that has a number of potential applications in scientific research and medicine.
合成法
CDMFO can be synthesized through a multi-step process involving the reaction of several different chemicals. The synthesis of CDMFO typically begins with the reaction of 2,6-dichloro-1,7-difluoroheptane with sodium hydroxide, which results in the formation of 2,6-dichloro-1,7-difluoroheptanone. This intermediate is then reacted with hydroxylamine hydrochloride to form the oxime derivative of the compound. The final step of the synthesis involves the reaction of the oxime derivative with thionyl chloride, which results in the formation of CDMFO.
科学的研究の応用
CDMFO has been used in various scientific research applications, including as a reagent for the synthesis of other compounds. For example, CDMFO has been used as a starting material for the synthesis of a number of fluorinated compounds, which have potential applications in the pharmaceutical industry.
特性
CAS番号 |
101913-80-8 |
|---|---|
製品名 |
4-Heptanone, 2,6-bis(chlorodifluoromethyl)-1,7-dichloro-2,6-dihydroxy-1,1,7,7-tetrafluoro-, oxime |
分子式 |
C9H7Cl4F8NO3 |
分子量 |
470.9 g/mol |
IUPAC名 |
1,7-dichloro-2,6-bis[chloro(difluoro)methyl]-1,1,7,7-tetrafluoro-4-hydroxyiminoheptane-2,6-diol |
InChI |
InChI=1S/C9H7Cl4F8NO3/c10-6(14,15)4(23,7(11,16)17)1-3(22-25)2-5(24,8(12,18)19)9(13,20)21/h23-25H,1-2H2 |
InChIキー |
RFBJFEPPFAZMQR-UHFFFAOYSA-N |
SMILES |
C(C(=NO)CC(C(F)(F)Cl)(C(F)(F)Cl)O)C(C(F)(F)Cl)(C(F)(F)Cl)O |
正規SMILES |
C(C(=NO)CC(C(F)(F)Cl)(C(F)(F)Cl)O)C(C(F)(F)Cl)(C(F)(F)Cl)O |
その他のCAS番号 |
101913-80-8 |
同義語 |
2,6-bis(chlorodifluoromethyl)-1,7-dichloro-2,6-dihydroxy-1,1,7,7-tetrafluo ro-4-heptanon oxime |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-4-fluoro-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B9558.png)
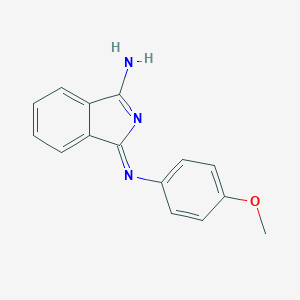

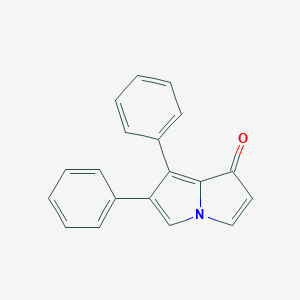
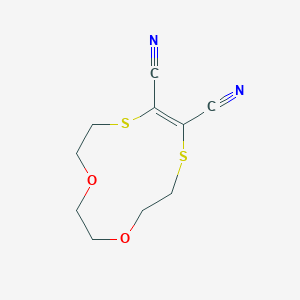
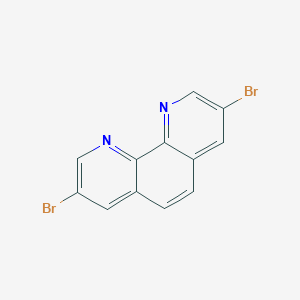
![2-[(4-Ethylphenyl)phenylacetyl]-indan-1,3-dione](/img/structure/B9567.png)
